calcium;2-[(4-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate
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Overview
Description
Calcium;2-[(4-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate is a complex organic compound known for its use as an indicator in complexometric titrations. It is an azo dye, which means it contains a functional group characterized by a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. This compound is commonly referred to as Patton and Reeder’s Indicator and is used primarily in the determination of calcium and magnesium ions in various solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;2-[(4-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate involves several steps. The process typically starts with the diazotization of 4-amino-2-chlorobenzoic acid, followed by coupling with 2-hydroxy-1-naphthalenesulfonic acid. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond. The final product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Calcium;2-[(4-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different substituents onto the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
Calcium;2-[(4-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate has several scientific research applications:
Chemistry: Used as an indicator in complexometric titrations for the determination of calcium and magnesium ions.
Biology: Employed in studies involving metal ion chelation and detection.
Medicine: Investigated for its potential use in diagnostic assays and as a marker for certain biochemical processes.
Mechanism of Action
The mechanism of action of calcium;2-[(4-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate involves its ability to form complexes with metal ions. The azo dye binds to calcium and magnesium ions, causing a color change that is used to indicate the presence and concentration of these ions. The molecular targets are the metal ions, and the pathways involved include the formation of stable chelate complexes .
Comparison with Similar Compounds
Similar Compounds
Eriochrome Black T: Another azo dye used as an indicator in complexometric titrations.
Calcein: A fluorescent dye used for metal ion detection.
Xylenol Orange: An indicator used in titrations involving metal ions.
Uniqueness
Calcium;2-[(4-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate is unique due to its specific color change properties and high sensitivity to calcium and magnesium ions. Its structure allows for the formation of highly stable complexes, making it a preferred choice in various analytical applications .
Properties
CAS No. |
58067-05-3 |
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Molecular Formula |
C19H13CaClN2O6S |
Molecular Weight |
472.9 g/mol |
IUPAC Name |
calcium;2-[(4-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate |
InChI |
InChI=1S/C19H15ClN2O6S.Ca/c1-2-10-7-15(17(9-14(10)20)29(26,27)28)21-22-18-12-6-4-3-5-11(12)13(19(24)25)8-16(18)23;/h3-9,23H,2H2,1H3,(H,24,25)(H,26,27,28);/q;+2/p-2 |
InChI Key |
XFBYVZFACYDNIR-UHFFFAOYSA-L |
Canonical SMILES |
CCC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=C(C3=CC=CC=C32)C(=O)O)[O-].[Ca+2] |
physical_description |
Water or Solvent Wet Solid |
Origin of Product |
United States |
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